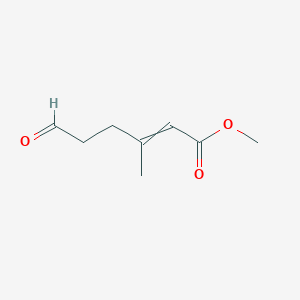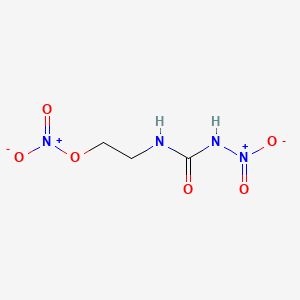![molecular formula C4H9O5P B14694453 [2-(Acetyloxy)ethyl]phosphonic acid CAS No. 32541-80-3](/img/structure/B14694453.png)
[2-(Acetyloxy)ethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Acetyloxy)ethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group and an acetyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)ethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with ethylene oxide, followed by acetylation. The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: [2-(Acetyloxy)ethyl]phosphonic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Substitution: Common nucleophiles include amines and alcohols, with reactions often conducted in the presence of a base or catalyst.
Major Products:
Hydrolysis: Produces phosphonic acid and acetic acid.
Substitution: Yields various substituted phosphonic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(Acetyloxy)ethyl]phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: In medicine, this compound derivatives are explored for their potential as antiviral and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in the formulation of various products.
Mechanism of Action
The mechanism of action of [2-(Acetyloxy)ethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes that process phosphonates, thereby affecting metabolic pathways. The acetyloxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
[2-(Diethoxyphosphoryl)ethyl acetate]: Similar in structure but with diethoxy groups instead of acetyloxy.
[2-(Acetyloxy)ethyl]phosphonic acid dimethyl ester: A dimethyl ester variant with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
32541-80-3 |
|---|---|
Molecular Formula |
C4H9O5P |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
2-acetyloxyethylphosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
InChI Key |
YROIHKKJDMNYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)






![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)


